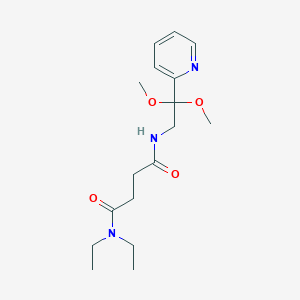![molecular formula C20H29N3O2 B7114246 (1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B7114246.png)
(1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone is a complex organic compound that features a unique combination of cyclobutyl, oxan, pyrimidinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the cyclobutyl and oxan intermediates, followed by their coupling with pyrimidinyl and piperidinyl groups. Key steps include:
Cyclobutyl Intermediate Preparation: Starting from cyclobutane, methylation is achieved using methyl iodide in the presence of a strong base like sodium hydride.
Oxan Intermediate Preparation: Oxan-4-yl derivatives are synthesized through the cyclization of appropriate diols using acid catalysts.
Coupling Reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is crucial to maintain the desired reaction conditions and to optimize the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or sodium methoxide, leading to the formation of azides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or ethers.
Scientific Research Applications
(1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1-Methylcyclopropyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone
- (1-Methylcyclopentyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone
- (1-Methylcyclohexyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone
Uniqueness
(1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone is unique due to its specific combination of cyclobutyl and oxan groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(1-methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-20(8-2-9-20)19(24)23-11-4-16(5-12-23)18-21-10-3-17(22-18)15-6-13-25-14-7-15/h3,10,15-16H,2,4-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEXUYSGIBYBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)N2CCC(CC2)C3=NC=CC(=N3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[(5-Chlorothiophene-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114178.png)
![6-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine-1-carbonyl]pyridine-3-carboxylic acid](/img/structure/B7114186.png)
![2-[2-Oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]isoquinolin-1-one](/img/structure/B7114187.png)

![3,3-Dicyclopropyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B7114196.png)
![N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide](/img/structure/B7114198.png)
![4-(3-Ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B7114208.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide](/img/structure/B7114216.png)
![1-(4-fluorophenyl)-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7114219.png)
![1-(2-fluorophenyl)-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7114228.png)
![2-cycloheptyl-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]acetamide](/img/structure/B7114232.png)
![[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7114235.png)
![Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7114248.png)
![2-tert-butylsulfonyl-N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B7114254.png)
